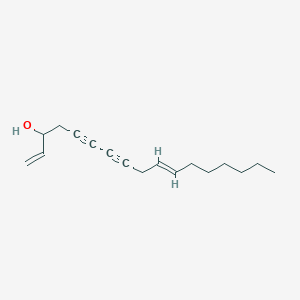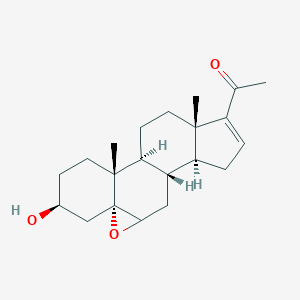
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one, also known as 5,6-Epoxyprogesterone, is a steroid hormone that plays a crucial role in various biological processes. This compound is synthesized from progesterone, a natural hormone that is produced in the ovaries of women and the testes of men. 5,6-Epoxyprogesterone has been extensively studied for its potential use in scientific research applications.
Mécanisme D'action
The mechanism of action of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone is not fully understood. However, it has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Effets Biochimiques Et Physiologiques
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone in lab experiments is its potential use in the treatment of various diseases. It has also been shown to have low toxicity and good bioavailability. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use in the treatment of various diseases, including cancer and neurological disorders. Further studies are also needed to fully understand its mechanism of action and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone involves the conversion of progesterone to the intermediate 5alpha,6alpha-Epoxyprogesterone, which is then further converted to the final product. The reaction is carried out using various reagents and solvents, and the yield of the product depends on the reaction conditions. The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
13485-13-7 |
|---|---|
Nom du produit |
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-[(1S,2R,5S,7R,11S,12S,16S)-5-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-15-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-10-18-21(24-18)11-13(23)6-9-20(21,3)17(14)7-8-19(15,16)2/h4,13-14,16-18,23H,5-11H2,1-3H3/t13-,14-,16-,17-,18?,19+,20+,21-/m0/s1 |
Clé InChI |
FJOFXGFQXDZWJF-DQVHTYIBSA-N |
SMILES isomérique |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
SMILES canonique |
CC(=O)C1=CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Autres numéros CAS |
13485-13-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



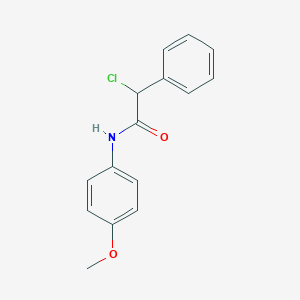
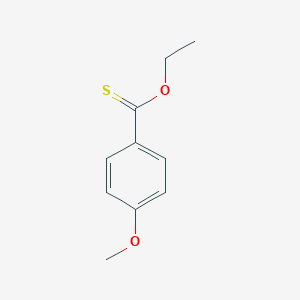

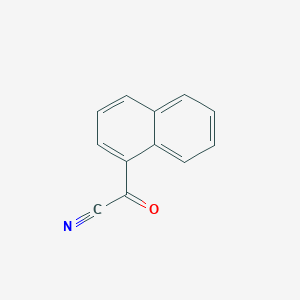
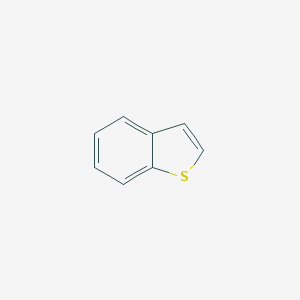
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
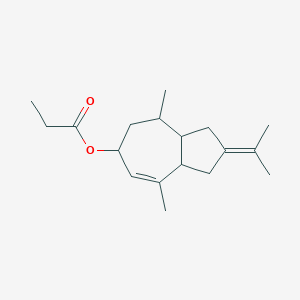
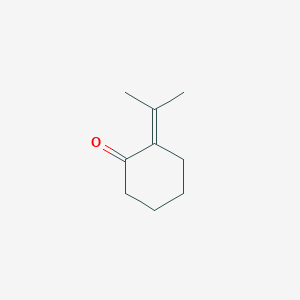
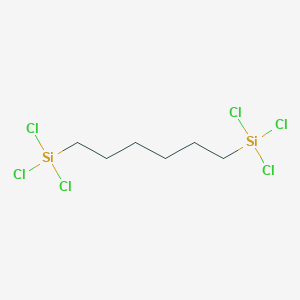
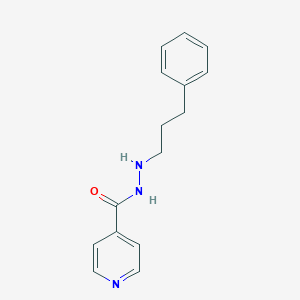

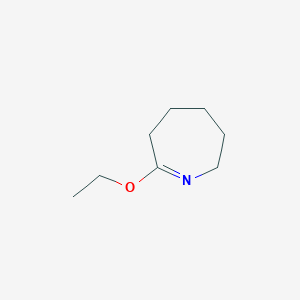
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
